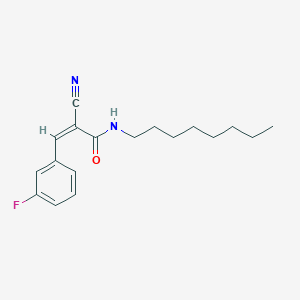

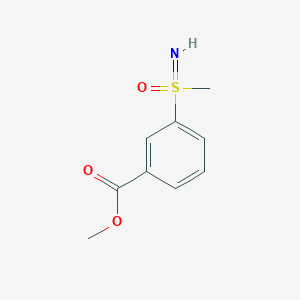

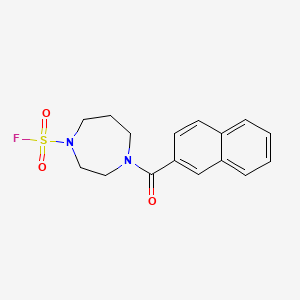

![molecular formula C20H23N5O2S B2538940 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide CAS No. 880800-52-2](/img/structure/B2538940.png)

2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide” is a derivative of 2-Amino-5-(4-methoxyphenyl)-1,3,4-thiadiazole . It is used as a reactant in the synthesis of substituted thiadiazolyl (styryl)quinazolinones with anticonvulsant, sedative-hypnotic, and CNS depressant activities .

Synthesis Analysis

The synthesis of this compound involves several steps. The yield was reported to be 72% with a melting point of 174–176°C . The reaction mixture was monitored by thin layer chromatography (TLC) using commercial glass-backed TLC plates .Molecular Structure Analysis

The molecular structure of the compound was determined using various techniques. The IR spectrum showed peaks at 3348, 3313, 3055, 2980, 1688, 1624, 1608 cm−1 . The 1H NMR spectrum (DMSO-d6, 500 MHz) showed peaks at various chemical shifts .Chemical Reactions Analysis

The compound is held together in the unit cell by the combination of both intramolecular covalent and intermolecular secondary interactions . Intramolecular N–H···O hydrogen bonding occurs in the molecule .Physical And Chemical Properties Analysis

The compound has a melting point of 174–176°C . The IR, 1H NMR, and 13C NMR spectra provide information about the functional groups present in the molecule .科学的研究の応用

Synthesis and Structural Elucidation

Compounds containing the 1,2,4-triazole moiety have been extensively studied for their wide range of pharmacological activities, including antimicrobial, antifungal, and anti-tuberculosis properties. For instance, a study on the synthesis, structural elucidation, and antimicrobial screening of N-(4-aryl amine)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide derivatives highlighted their potential against various microbial strains (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).

Anticonvulsant Activity

The search for new drugs with anticonvulsant properties has led to the development of compounds based on the 1,2,4-triazole scaffold. A notable example is the synthesis and evaluation of functionalized alpha-heteroatom-substituted amino acids, demonstrating significant anticonvulsant activity, indicating the therapeutic potential of such derivatives (Kohn, Sawhney, Legall, Robertson, & Leander, 1991).

Antimicrobial Agents

Further exploration into 1,2,4-triazole derivatives has yielded compounds with potent antimicrobial effects. For example, the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives have been documented, showcasing their effectiveness against a range of bacterial and fungal strains (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Antioxidant Activity

The antioxidant properties of 1,2,4-triazole-based compounds have also been investigated. In a study focusing on novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives, significant antioxidant activity was observed, highlighting the potential for these compounds in oxidative stress-related conditions (Chkirate, Fettach, Karrouchi, Sebbar, Essassi, Mague, Radi, El Abbes Faouzi, Adarsh, & Garcia, 2019).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O2S/c1-13(2)14-4-8-16(9-5-14)22-18(26)12-28-20-24-23-19(25(20)21)15-6-10-17(27-3)11-7-15/h4-11,13H,12,21H2,1-3H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYCYKDXUGHSMMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(Oxolan-2-ylmethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2538857.png)

![7-(4-ethoxyphenyl)-5-methyl-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2538858.png)

![N-cyclopentyl-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2538862.png)

![2-[[4-(Dimethylsulfamoyl)benzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2538875.png)

![(E)-diethyl 2-(3-(thiophen-2-yl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2538878.png)